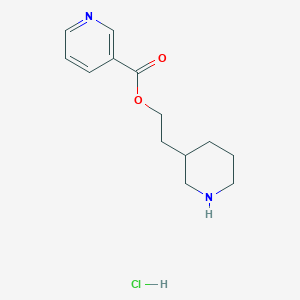

2-(3-Piperidinyl)ethyl nicotinate hydrochloride

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Expected signals include:

- ¹³C NMR : Key peaks include:

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak: m/z 270.76 (M⁺).

- Fragmentation patterns: Loss of HCl (m/z 234.71) and cleavage of the ester bond (m/z 123.05 for pyridine-3-carboxylic acid).

Tautomeric and Conformational Analysis

Tautomerism is not applicable to this compound due to the absence of enolizable protons. However, conformational flexibility arises from:

- Piperidine Ring : Adopts a chair conformation, minimizing steric strain. The equatorial position of the ethyl nicotinate group is favored.

- Ester Group : Free rotation around the C–O bond allows multiple rotamers, though the trans configuration is energetically preferred.

- Hydrogen Bonding : The protonated piperidinium nitrogen forms hydrogen bonds with chloride ions, stabilizing the solid-state structure.

In solution, dynamic NMR studies of similar piperidine derivatives reveal rapid interconversion between chair conformers, with energy barriers <10 kcal/mol.

Eigenschaften

IUPAC Name |

2-piperidin-3-ylethyl pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(12-4-2-7-15-10-12)17-8-5-11-3-1-6-14-9-11;/h2,4,7,10-11,14H,1,3,5-6,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPSGXHBJKMYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCOC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Esterification and Amide Formation

One classical approach involves the reaction of nicotinic acid or nicotinic acid esters with piperidine derivatives. According to studies on nicotinoids, nicotinic acid is reacted with piperidine under dehydrating conditions (e.g., phosphorus pentoxide in xylene) to form N-pyridylcarbonylpiperidine derivatives with good yields (~80-85%).

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Nicotinic acid + piperidine + P2O5 in xylene, heat at 120-150°C for 1-4 hours | 84.2 | Produces N-pyridylcarbonylpiperidine |

| Workup | Aqueous alkaline extraction, benzene extraction | - | Isolation of amide intermediate |

This amide intermediate is key for further transformations.

Reduction to Piperidinylmethyl Derivatives

The amide intermediate is then reduced using lithium aluminum hydride (LiAlH4) in dry ether to produce the corresponding piperidinylmethyl derivatives.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction | LiAlH4 in dry ether, reflux, followed by quench with water and NaOH | 68 | Produces N-(3-pyridylmethyl)-piperidine |

This step is critical for converting the amide carbonyl to the corresponding amine, enabling further functionalization.

Formation of 2-(3-Piperidinyl)ethyl Nicotinate

The key step to form 2-(3-piperidinyl)ethyl nicotinate involves linking the piperidine moiety to an ethyl nicotinate framework. While direct literature on this exact compound is limited, analogous methods use nucleophilic substitution or condensation of ethyl nicotinate with 3-piperidinylethyl intermediates.

A modern approach uses:

- Reaction of ethyl nicotinate with N-vinylpyrrolidone in the presence of an alcoholate base (e.g., sodium ethanolate) to form an intermediate (nicotinoyl-1-vinylpyrrolidin-2-one).

- Subsequent acid treatment (e.g., aqueous HCl) at elevated temperatures (100-105°C) to form myosmine intermediates.

- Reduction of the pyrroline ring with sodium borohydride (NaBH4) at room temperature.

- Methylation or further functional group transformations to reach the target compound.

Although these steps are described for nicotine synthesis, the methodology is adaptable to synthesize related piperidinyl ethyl nicotinate derivatives by modifying the amine component.

Salt Formation (Hydrochloride)

The final step involves converting the free base of 2-(3-piperidinyl)ethyl nicotinate into its hydrochloride salt by treatment with hydrochloric acid (HCl), usually in aqueous solution, to improve solubility and stability.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Esterification | Nicotinic acid + piperidine + P2O5 in xylene | 120-150°C | 1-4 hours | High yield amide formation |

| Reduction | LiAlH4 in dry ether | Reflux (~35°C) | 1 hour + workup | Converts amide to amine |

| Intermediate formation | Ethyl nicotinate + N-vinylpyrrolidone + NaOEt base | Room temp to 50°C | Several hours | Forms nicotinoyl-vinylpyrrolidinone |

| Acid treatment | Addition of HCl (aq) | 100-105°C | 1-2 hours | Converts intermediate to myosmine |

| Reduction | NaBH4 | 20-25°C | 1-2 hours | Reduces pyrroline ring |

| Salt formation | Treatment with HCl (aq) | Room temp | 30 min - 1 h | Forms hydrochloride salt |

Research Findings and Comparative Analysis

Yield and Purity: The one-pot synthesis approach combining esterification, acid treatment, and reduction steps without solvent changes leads to higher yields and purity of the final compound, reducing waste and reaction time.

Environmental and Economic Benefits: Using less toxic reagents such as sodium ethanolate and avoiding multiple solvent changes improves ecological footprint and cost efficiency.

Enantiomeric Considerations: While the racemic mixture is often produced, methods exist for enantiomeric separation of related nicotine derivatives using chiral acids and enzymatic resolution, which can be adapted for 2-(3-piperidinyl)ethyl nicotinate hydrochloride if optical purity is required.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Classical Amide Route | Nicotinic acid + piperidine + P2O5 esterification and LiAlH4 reduction | High yield, well-established | Use of hazardous reagents (P2O5, LiAlH4) |

| One-Pot Synthesis | Ethyl nicotinate + N-vinylpyrrolidone + NaOEt, acid treatment, NaBH4 reduction | Economical, ecological, fewer steps | Requires precise control of conditions |

| Enantiomeric Resolution | Chiral acid separation post-synthesis | High optical purity | Additional steps, cost |

| Salt Formation | Treatment with HCl (aq) | Improved stability and solubility | None significant |

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Piperidinyl)ethyl nicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nicotinate moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted nicotinates, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(3-Piperidinyl)ethyl nicotinate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Piperidinyl)ethyl nicotinate hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate various biochemical pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in these processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers of Piperidinyl Substituents

2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride (CAS: 1219981-10-8)

- Structural Difference : The piperidine nitrogen is at the 4-position instead of 3.

- Physicochemical Properties :

- Molecular formula: C₁₃H₁₉ClN₂O₂ (identical to the 3-isomer).

- Molar mass: 270.76 g/mol.

- Stability : Similar hydrochloride salts show 77.3% potency retention after 6 months under accelerated conditions, comparable to the target compound .

- Hazards : Classified as an irritant, consistent with piperidine derivatives .

2-(2-Piperidinyl)ethyl Nicotinate Hydrochloride (CAS: 1220021-31-7)

- Structural Difference : Piperidine nitrogen at the 2-position.

- Physicochemical Properties :

- Molecular formula: C₁₃H₁₉ClN₂O₂.

- LogP: 2.90 (indicating moderate lipophilicity).

- Bioactivity : 2-substitution may alter steric interactions with biological targets compared to 3- or 4-isomers .

Key Insight : The 3-piperidinyl position optimizes spatial arrangement for receptor binding in some applications, whereas 2- and 4-isomers may exhibit reduced affinity due to steric hindrance or electronic effects.

Nicotinate vs. Aliphatic Ester Derivatives

Ethyl 2-(Piperidin-3-yl)acetate Hydrochloride (CAS: 147636-76-8)

- Structural Difference : Replaces nicotinate (aromatic) with acetate (aliphatic).

- Physicochemical Properties: Molecular formula: C₉H₁₈ClNO₂. Molar mass: 207.70 g/mol.

Key Insight : The nicotinate moiety enhances binding to nicotinic acetylcholine receptors or enzymes requiring aromatic recognition, unlike aliphatic esters.

Salt Form Comparisons

Nicotinate Salts (e.g., Malonate, Benzoate)

- Stability : Hydrochloride salts exhibit better stability (77.3% potency at 6 months) compared to nicotinate salts (64.1%) under accelerated conditions. Benzoate salts retain higher potency (86.1%) but may introduce solubility challenges .

- Solubility : Hydrochloride salts generally improve aqueous solubility due to ionic character, critical for bioavailability in drug formulations.

Biologische Aktivität

2-(3-Piperidinyl)ethyl nicotinate hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound features a piperidine ring and a nicotinate moiety, with the molecular formula C13H19ClN2O and a molecular weight of approximately 270.755 g/mol. Its structural characteristics contribute to its potential applications in various therapeutic areas, particularly concerning neurological and cognitive functions.

Biological Activities

Neurotransmitter Modulation

Research indicates that 2-(3-Piperidinyl)ethyl nicotinate hydrochloride plays a significant role in modulating neurotransmitter systems. It has been studied for its effects on cholinergic receptors, which are crucial for cognitive functions. The compound's interaction with these receptors suggests potential benefits in enhancing memory and learning capabilities.

Antimicrobial Properties

The compound exhibits antimicrobial activity, making it relevant in the development of new antibacterial agents. Its structural similarities to other piperidine derivatives suggest that it may function through mechanisms similar to those observed in known antimicrobial compounds .

Anticancer Potential

Preliminary studies have indicated that derivatives of compounds containing piperidine and nicotinate structures may possess anticancer properties. The unique interaction profile of 2-(3-Piperidinyl)ethyl nicotinate hydrochloride with various cellular targets could be explored further for potential anticancer applications.

The biological activity of 2-(3-Piperidinyl)ethyl nicotinate hydrochloride is largely attributed to its ability to interact with specific receptors in the central nervous system (CNS). Interaction studies have shown that it may enhance cholinergic signaling, which is vital for cognitive processes. Additionally, its effects on neurotransmitter release and receptor activation have been documented, suggesting a multifaceted mechanism of action.

Comparative Analysis

To better understand the uniqueness of 2-(3-Piperidinyl)ethyl nicotinate hydrochloride, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(2-Piperidinyl)ethyl nicotinate | Similar piperidine structure but different position | Potentially different pharmacological profiles |

| 2-(4-Piperidinyl)ethyl nicotinate | Variation in piperidine position | May exhibit distinct receptor interactions |

| 3-Piperidinyl nicotinate hydrochloride | Different piperidine substitution | Focused more on dopaminergic activity |

The unique interaction profile of 2-(3-Piperidinyl)ethyl nicotinate hydrochloride with cholinergic receptors potentially offers enhanced cognitive benefits compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cognitive Enhancement : A study demonstrated that administration of 2-(3-Piperidinyl)ethyl nicotinate hydrochloride improved memory retention in animal models, indicating its potential as a cognitive enhancer.

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Activity : Research into the anticancer properties revealed that certain derivatives of this compound inhibited tumor cell growth in laboratory settings, warranting further investigation into its therapeutic applications .

Q & A

Q. What are the critical considerations for optimizing the synthesis of 2-(3-piperidinyl)ethyl nicotinate hydrochloride to ensure high yield and purity?

- Methodological Answer : To optimize synthesis, employ statistical design of experiments (DoE) to systematically vary parameters (e.g., reaction temperature, molar ratios, solvent polarity) and identify optimal conditions. For example, a full factorial design can evaluate interactions between variables . Ensure purity by incorporating purification techniques such as recrystallization (using solvents like ethanol/water mixtures) and verifying outcomes via HPLC or NMR (e.g., detecting residual solvents or byproducts) . Monitor reaction progress with TLC or LC-MS to minimize side reactions.

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or tautomerism. Follow a stepwise protocol:

Repeat measurements under standardized conditions (e.g., deuterated solvents, calibrated instruments).

Compare with reference spectra of analogous piperidine derivatives (e.g., 3-methyl-4-piperidone hydrochloride ).

Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous peaks.

Cross-validate with computational tools (e.g., density functional theory (DFT) for predicted IR/NMR spectra) .

Document all anomalies and consult crystallographic data if available.

Q. What safety protocols are essential for handling 2-(3-piperidinyl)ethyl nicotinate hydrochloride in laboratory settings?

- Methodological Answer : Follow NIOSH/EN 166 standards for personal protective equipment (PPE):

- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Store at 2–8°C in airtight, labeled containers to prevent degradation .

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff into drains .

- Conduct regular risk assessments for aerosol formation during weighing or milling.

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) predict the reactivity of 2-(3-piperidinyl)ethyl nicotinate hydrochloride in novel reactions?

- Methodological Answer : Use reaction path search algorithms (e.g., artificial force-induced reaction (AFIR)) to model transition states and intermediates .

- Calculate activation energies and regioselectivity using DFT (e.g., B3LYP/6-31G* basis set) .

- Validate predictions with microreactor experiments under controlled conditions (e.g., flow chemistry).

- Integrate cheminformatics tools (e.g., PubChem data ) to compare reactivity with structurally similar compounds like 2-[2-(3,5-dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride .

Q. What strategies address contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound?

- Methodological Answer : Contradictions may stem from assay variability or batch-to-batch purity differences. Implement:

Standardized bioassay protocols (e.g., fixed incubation times, cell lines).

Batch validation via HPLC (>98% purity ) and LC-MS to detect trace impurities.

Meta-analysis of published data, adjusting for variables like solvent (DMSO vs. saline) or temperature.

Collaborative verification through inter-laboratory studies.

Q. How can researchers design experiments to elucidate the metabolic pathways of 2-(3-piperidinyl)ethyl nicotinate hydrochloride in vivo?

- Methodological Answer : Use isotope labeling (e.g., ¹⁴C or deuterium) combined with mass spectrometry imaging (MSI) to track metabolites .

- Employ hepatocyte microsomes or CYP450 enzyme assays to identify phase I/II metabolism.

- Compare with in silico metabolism prediction tools (e.g., MetaSite) to prioritize target pathways .

- Validate findings in animal models (e.g., rodent pharmacokinetic studies) with ethical oversight.

Methodological Frameworks

- Experimental Design : Prioritize response surface methodology (RSM) for multi-variable optimization .

- Data Analysis : Use multivariate statistical tools (e.g., PCA, PLS regression) to resolve complex datasets .

- Safety and Compliance : Align with CRDC 2020 guidelines for chemical engineering design (RDF2050103) and reactor fundamentals (RDF2050112) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.